molecular formula C33H41N5O8 B1195878 Depogen CAS No. 61954-97-0

Depogen

Cat. No.: B1195878
CAS No.: 61954-97-0
M. Wt: 635.7 g/mol
InChI Key: OUKQYSCCWVCDKU-UHFFFAOYSA-N
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Description

Depogen, also known as this compound, is a useful research compound. Its molecular formula is C33H41N5O8 and its molecular weight is 635.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

61954-97-0

Molecular Formula

C33H41N5O8

Molecular Weight

635.7 g/mol

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

InChI

InChI=1S/C24H31NO4.C9H10N4O4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h9-10,14-16H,5-8,11-13H2,1-4H3;4H,3H2,1-2H3,(H,14,15)

InChI Key

OUKQYSCCWVCDKU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O

Synonyms

6,7,3',4'-tetraethoxy-1-benzyl-3,4-dihydro-isoquinoline, xanthine-7-acetate, drug combination
drotavarine-theophylline-7-acetate
drotaverine, acephyllinate drug combination

Origin of Product

United States

Synthesis routes and methods

Procedure details

U.S. Pat. Nos. 4,814,336 and 4,820,838 disclose 1-(3',4'-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinolinium-theophylline-7-acetate (Depogen). According to U.S. Pat. No. 4,820,838, Depogen is prepared by reacting equimolar amounts of 1-(3',4'-diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline with theophylline-7-acetic acid in an alcohol (preferably ethanol or isopropanol), cooling to precipitate a solid, and then filtering off the solid. In the process of U.S. Pat. No. 4,820,838 the crystalline monohydrate of 1-(3',4'-diethoxy-benzyl)-6,(7-diethoxy-3,4-dihydro-isoquinolinium-theophylline-7-acetate and if desired of pure 1-(3',4'-diethoxybenzyl)-6,7-diethoxy-3,4-dihydro-isoquinolinium-theophylline-7-acetate free of contaminating oxidation products is prepared by reacting 1-(3',4'-diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline with theophylline-7-acetic acid in the presence of water and one or more organic solvents, and if desired dehydrating the 1-(3',4'-diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinolinium-theophylline-7-acetate-monohydrate thus obtained. The organic solvent may be dichloromethane, a ketone such as acetone, or an alcohol such as isopropanol.
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